2-[(Methylamino)methyl]benzene-1,4-diol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The chemical formula for similar compounds has been identified , but the specific molecular structure for “2-[(Methylamino)methyl]benzene-1,4-diol” is not provided in the sources retrieved.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, density, melting point, and boiling point. Some properties for similar compounds have been identified , but the specific physical and chemical properties for “this compound” are not detailed in the sources retrieved.Scientific Research Applications
Supramolecular Chemistry
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), play a significant role in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is utilized in nanotechnology, polymer processing, and biomedical applications, highlighting the versatility of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Synthesis
Compounds like 2-Fluoro-4-bromobiphenyl, synthesized from benzene derivatives, serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen. This showcases the critical role of benzene derivatives in the synthesis of bioactive molecules and pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Green Chemistry
The conversion of methane to more valuable hydrocarbons through the catalytic methylation of aromatics over zeolite catalysts represents a green chemistry perspective. This process, termed "oxidative methylation," highlights the environmental applications of benzene derivatives in reducing greenhouse gas emissions and converting methane to liquid fuels and chemicals (Adebajo, 2007).
Biological Applications
Climacostol, a resorcinolic lipid related to benzene derivatives, demonstrates antimicrobial and anticancer properties. The synthesis and structural modification of climacostol and its analogues underscore the potential of benzene derivatives in developing pharmacological agents (Buonanno et al., 2020).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s structurally similar to catecholamines, which are known to interact with adrenergic receptors, causing a cascade of intracellular events .
Biochemical Pathways
Catecholamines, which are structurally similar, are known to affect several pathways, including the adrenergic signaling pathway .
Pharmacokinetics
Similar compounds are known to be well absorbed, widely distributed, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause a variety of physiological effects, including increased heart rate, bronchodilation, and increased metabolic rate .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-(methylaminomethyl)benzene-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-6-4-7(10)2-3-8(6)11/h2-4,9-11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKQTVFAKFQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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